molecular formula C9H7ClO B2395375 1-Chloro-3-ethynyl-2-methoxybenzene CAS No. 2228704-35-4

1-Chloro-3-ethynyl-2-methoxybenzene

Cat. No.: B2395375
CAS No.: 2228704-35-4
M. Wt: 166.6
InChI Key: KKCHULMUGDOLLE-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an ethynyl group (C≡CH) at position 3, and a methoxy group (-OCH₃) at position 2. This unique arrangement imparts specific electronic and steric properties, making it a molecule of interest in organic synthesis and materials science.

Properties

IUPAC Name

1-chloro-3-ethynyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHULMUGDOLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . This process typically requires the use of a palladium catalyst and a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Chloro-3-ethynyl-2-methoxy-4-nitrobenzene.

    Sulfonation: 1-Chloro-3-ethynyl-2-methoxy-4-sulfonic acid.

    Halogenation: 1-Chloro-3-ethynyl-2-methoxy-4-bromobenzene.

Scientific Research Applications

1-Chloro-3-ethynyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophiles, while the methoxy and chlorine groups can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 1-Ethynyl-3-chlorobenzene
  • Structure : Lacks the methoxy group at position 2.
  • Electronic Effects : The absence of the electron-donating methoxy group reduces the electron density at the ortho position, altering electrophilic substitution patterns. For example, nitration or sulfonation reactions would favor different regioselectivity compared to the methoxy-containing analogue.
  • Reactivity: The ethynyl group retains its utility in Sonogashira couplings, but the lack of steric hindrance from the methoxy group may facilitate reactions at the ortho position .
(b) (3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
  • Structure : Contains a methoxy group but embedded in a complex indole-acetate framework.
  • Functional Differences : The methoxy group here is part of a larger heterocyclic system, influencing solubility and steric bulk. Unlike 1-Chloro-3-ethynyl-2-methoxybenzene, this compound’s reactivity is dominated by the indole core and ester functionality, limiting direct comparability .
(c) Ethyl-Substituted Benzene Derivatives
  • Examples : Benzene derivatives with ethyl chains (e.g., 3-Phenyldodecane, 3-Phenyltetradecane).
  • Physical Properties : Longer alkyl chains increase lipophilicity and boiling points compared to the ethynyl group’s compact, rigid structure. These compounds are less reactive in cross-coupling chemistry but more suited for applications requiring hydrophobicity .

Comparative Data Table

Compound Substituents Key Properties Applications
This compound 1-Cl, 3-C≡CH, 2-OCH₃ High electron density at ortho (OCH₃), reactive ethynyl group Cross-coupling reactions, polymer synthesis
1-Ethynyl-3-chlorobenzene 1-Cl, 3-C≡CH Lower steric hindrance, moderate electron density Catalysis, small-molecule intermediates
Ethyl-substituted benzenes Long alkyl chains (e.g., C₁₂H₂₅) High lipophilicity, elevated boiling points Surfactants, lubricants
Indole-acetate derivative Methoxy-indole, ester groups Steric bulk, solubility in polar aprotic solvents Pharmaceutical intermediates

Methodological Considerations

Structural characterization of these compounds often relies on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . For instance, SHELXL’s precision in handling small-molecule data ensures accurate bond-length measurements, critical for confirming the ethynyl group’s linear geometry .

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